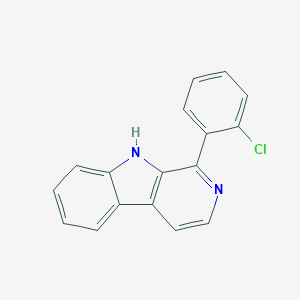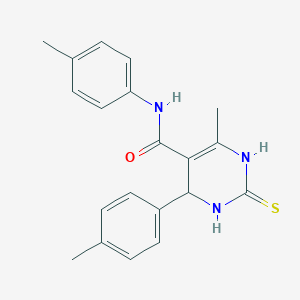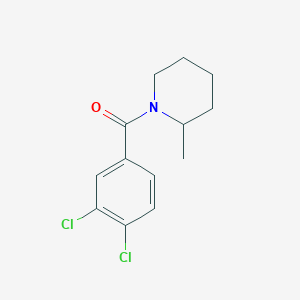
1-(2-chlorophenyl)-9H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorophenyl)-9H-beta-carboline, also known as harmine, is a natural beta-carboline alkaloid found in several plant species, including Peganum harmala and Banisteriopsis caapi. Harmine has been used for centuries in traditional medicine and shamanic rituals due to its psychoactive properties. However, in recent years, harmine has gained attention in the scientific community for its potential therapeutic applications.
作用机制
Harmine acts as a reversible inhibitor of monoamine oxidase A (MAO-A), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 1-(2-chlorophenyl)-9H-beta-carboline increases the levels of these neurotransmitters in the brain, leading to its psychoactive effects.
Biochemical and Physiological Effects:
Harmine has been shown to have various biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity. Harmine has also been shown to enhance the proliferation and differentiation of neural stem cells.
实验室实验的优点和局限性
Harmine has several advantages for lab experiments. It is readily available and relatively inexpensive. Harmine is also stable under normal laboratory conditions. However, 1-(2-chlorophenyl)-9H-beta-carboline has limitations in terms of its solubility in aqueous solutions, which can affect its bioavailability and potency.
未来方向
There are several future directions for 1-(2-chlorophenyl)-9H-beta-carboline research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Harmine has been shown to have neuroprotective effects and enhance neurogenesis, which could potentially slow down the progression of these diseases. Another area of interest is the use of 1-(2-chlorophenyl)-9H-beta-carboline in the treatment of depression and anxiety disorders. Harmine has been shown to increase the levels of BDNF, which has been implicated in the pathophysiology of these disorders. Finally, 1-(2-chlorophenyl)-9H-beta-carboline has been shown to have anti-cancer effects, and further research is needed to explore its potential use in cancer therapy.
In conclusion, 1-(2-chlorophenyl)-9H-beta-carboline is a natural beta-carboline alkaloid with promising therapeutic applications. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an exciting area of research.
合成方法
Harmine can be synthesized through various methods, including the extraction from natural sources or chemical synthesis. The most common method of synthesis involves the condensation of harmaline with chloroacetic acid.
科学研究应用
Harmine has shown promising results in various scientific research studies. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties. Harmine has also been shown to have anti-cancer effects by inhibiting the growth of cancer cells and inducing apoptosis.
属性
分子式 |
C17H11ClN2 |
|---|---|
分子量 |
278.7 g/mol |
IUPAC 名称 |
1-(2-chlorophenyl)-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H11ClN2/c18-14-7-3-1-6-13(14)16-17-12(9-10-19-16)11-5-2-4-8-15(11)20-17/h1-10,20H |
InChI 键 |
KUYRBBCKMRMWSE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4Cl |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)
![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)
![4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243092.png)
![2-(Biphenyl-4-yl)-2-oxoethyl (16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)acetate (non-preferred name)](/img/structure/B243093.png)
![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)

![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)
![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![N'-[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-hydroxybenzohydrazide](/img/structure/B243106.png)
![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![2-Cyano-3-[3-(methoxymethyl)-2,4,6-trimethylphenyl]-2-propenethioamide](/img/structure/B243113.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)